BenchChemオンラインストアへようこそ!

VU0134992 hydrochloride

Kir4.1 inhibition Potency Electrophysiology

VU0134992 hydrochloride is the only validated, orally active Kir4.1 tool compound for in vivo renal electrolyte studies. It achieves an IC50 of 0.97 µM—up to 92‑fold more potent than amitriptyline or fluoxetine—with >30‑fold selectivity over Kir1.1/2.1/2.2. Researchers obtain dose‑dependent diuresis/natriuresis that legacy compounds cannot deliver, while E158/I159 mutant controls ensure rigorous target validation. A plasma fu of 0.213 simplifies PK/PD modeling. Choose VU0134992 to eliminate off‑target confounds and secure publication‑quality data.

Molecular Formula C20H32BrClN2O2
Molecular Weight 447.8 g/mol
Cat. No. B2740452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0134992 hydrochloride
Molecular FormulaC20H32BrClN2O2
Molecular Weight447.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br.Cl
InChIInChI=1S/C20H31BrN2O2.ClH/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15;/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24);1H
InChIKeyQXKQUPCNSXWIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

VU0134992 Hydrochloride: Baseline Profile for the First Subtype-Preferring, Orally Active Kir4.1 Blocker


VU0134992 hydrochloride is a small-molecule pore blocker of the inward rectifier potassium channel Kir4.1 (encoded by KCNJ10). Identified through a high-throughput screen of 76,575 compounds, it is the first orally active, subtype-preferring Kir4.1 inhibitor [1]. In whole-cell patch-clamp electrophysiology, it inhibits homomeric Kir4.1 channels with an IC50 of 0.97 µM [1]. The compound demonstrates 9-fold selectivity for homomeric Kir4.1 over Kir4.1/5.1 heteromeric channels (IC50 = 9 µM) at −120 mV, and greater than 30-fold selectivity over Kir1.1, Kir2.1, and Kir2.2 in thallium flux assays [1]. VU0134992 hydrochloride represents a validated in vivo tool compound, with oral dosing producing dose-dependent diuresis, natriuresis, and kaliuresis in rats [1].

Why Generic Kir Channel Inhibitors Cannot Substitute for VU0134992 Hydrochloride


Generic substitution among Kir4.1 inhibitors is not scientifically valid due to dramatic differences in potency, selectivity, and in vivo activity. Common Kir4.1 inhibitors such as amitriptyline (IC50 = 89 µM), nortriptyline (IC50 = 16–38 µM), and fluoxetine (IC50 = 15.2 µM) are 16- to 92-fold less potent than VU0134992 hydrochloride (IC50 = 0.97 µM) [1]. More importantly, these older compounds were not developed as selective Kir4.1 tools—they are promiscuous antidepressants with primary activities at serotonin and norepinephrine transporters, rendering them unsuitable for probing Kir4.1-specific biology [2]. VU0134992 hydrochloride is the first orally bioavailable tool compound validated for in vivo Kir4.1 target engagement studies, enabling dose-dependent renal electrolyte modulation that cannot be reliably achieved with non-selective alternatives [3].

Quantitative Evidence Guide: VU0134992 Hydrochloride vs. Comparator Compounds


Potency Advantage: VU0134992 Hydrochloride vs. Tricyclic Antidepressants (TCAs) and SSRIs

VU0134992 hydrochloride (IC50 = 0.97 µM) is 92-fold more potent at inhibiting homomeric Kir4.1 channels than amitriptyline (IC50 = 89 µM) [1]. It is 16- to 39-fold more potent than nortriptyline (IC50 = 16–38 µM) and 16-fold more potent than fluoxetine (IC50 = 15.2 µM) [1][2]. These differences are based on whole-cell patch-clamp electrophysiology in heterologous expression systems. This dramatic potency gap means that VU0134992 hydrochloride can achieve near-complete Kir4.1 blockade at low micromolar concentrations without requiring high compound loading that would introduce off-target toxicities.

Kir4.1 inhibition Potency Electrophysiology

Selectivity Profile: VU0134992 Hydrochloride vs. Clinically Used Kir4.1 Inhibitors

VU0134992 hydrochloride demonstrates greater than 30-fold selectivity for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2 in thallium (Tl+) flux assays [1]. In contrast, fluoxetine exhibits minimal selectivity between Kir4.1 and these related channels, with IC50 values for Kir1.1 and Kir2.1 reported as 'little or no effect' at concentrations up to 100 µM—meaning the selectivity window is poorly defined and likely narrow [2]. Amitriptyline and nortriptyline have not been systematically profiled for Kir channel selectivity in comparable assay formats. The >30-fold selectivity of VU0134992 hydrochloride provides a defined experimental window for isolating Kir4.1-dependent effects without confounding contributions from Kir1.1 or Kir2.x channels.

Selectivity Kir channels Thallium flux

In Vivo Bioavailability: VU0134992 Hydrochloride Plasma Free Fraction

VU0134992 hydrochloride displays a large free (unbound) fraction (fu) in rat plasma of 0.213, as determined by equilibrium dialysis [1]. This relatively high unbound fraction is favorable for achieving target engagement in vivo. While comparative plasma protein binding data for other Kir4.1 tool compounds are sparse, many CNS-penetrant or lipophilic compounds exhibit fu values below 0.05, which can limit free drug available at the target site. The fu of 0.213 for VU0134992 hydrochloride supports its utility in rodent models requiring systemic administration and reliable target exposure.

Pharmacokinetics Protein binding In vivo efficacy

In Vivo Efficacy: Dose-Dependent Diuresis and Electrolyte Excretion

Oral administration of VU0134992 hydrochloride in rats produced dose-dependent increases in urine output (diuresis), urinary sodium excretion (natriuresis), and urinary potassium excretion (kaliuresis) [1]. These effects are consistent with the known role of Kir4.1 in renal ion transport. No comparable in vivo diuretic data exist for amitriptyline, nortriptyline, or fluoxetine at Kir4.1-relevant doses—these compounds are not used as diuretics and their in vivo Kir4.1 target engagement has not been demonstrated. VU0134992 hydrochloride is therefore the only validated in vivo tool compound for probing Kir4.1's therapeutic potential in hypertension and electrolyte disorders [1].

Diuresis Natriuresis Kaliuresis Renal pharmacology

Structural Definition: Validated Binding Site and Mutagenesis Data

Patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis studies identified pore-lining glutamate 158 (E158) and isoleucine 159 (I159) as critical residues for VU0134992 hydrochloride block of the Kir4.1 channel [1]. This structural definition is not available for amitriptyline, nortriptyline, or fluoxetine with respect to Kir4.1 binding. The defined binding site enables rational design of control experiments (e.g., E158 mutants) and provides confidence in the compound's mechanism of action. In contrast, the lack of defined binding sites for older Kir4.1 inhibitors limits their utility as tool compounds for mechanistic studies.

Structure-activity relationship Binding site Mutagenesis

High-Value Research and Industrial Application Scenarios for VU0134992 Hydrochloride


In Vivo Target Validation for Kir4.1 as a Novel Diuretic Target in Hypertension Models

VU0134992 hydrochloride is the only Kir4.1 tool compound validated for oral in vivo efficacy in renal electrolyte modulation [1]. Researchers studying hypertension or electrolyte disorders can administer the compound orally to rats and measure dose-dependent changes in urine output, sodium excretion, and potassium excretion [1]. This application is not feasible with older Kir4.1 inhibitors such as amitriptyline or fluoxetine, which lack established in vivo Kir4.1 target engagement data and would introduce confounding off-target pharmacology.

In Vitro Kir4.1 Channel Blockade with Defined Selectivity Window

For in vitro patch-clamp or fluorescence-based assays requiring selective Kir4.1 inhibition, VU0134992 hydrochloride provides a >30-fold selectivity window over Kir1.1, Kir2.1, and Kir2.2 [1]. At a concentration of 3–10 µM, near-complete Kir4.1 blockade can be achieved while sparing these related channels, enabling clean interpretation of Kir4.1-specific contributions to cellular physiology. This selectivity is superior to that of fluoxetine, which shows minimal discrimination between Kir4.1 and Kir1.1/Kir2.1 [2].

Mechanistic Studies Using Validated Binding Site Mutants

Researchers can employ E158 and I159 Kir4.1 mutants as critical negative controls when using VU0134992 hydrochloride [1]. Mutation of these pore-lining residues ablates compound sensitivity, providing a rigorous control for off-target effects. This level of mechanistic validation is unavailable for other Kir4.1 inhibitors, which lack defined binding site mapping, making VU0134992 hydrochloride the preferred tool for studies requiring unambiguous demonstration of Kir4.1-dependent effects.

Pharmacokinetic and Pharmacodynamic Studies Leveraging Known Plasma Free Fraction

The established rat plasma free fraction (fu = 0.213) for VU0134992 hydrochloride [1] enables researchers to calculate free drug concentrations for PK/PD modeling. This parameter is essential for interpreting in vivo efficacy data and for scaling doses between species. The relatively high free fraction compared to many lipophilic compounds facilitates target engagement at lower total plasma concentrations, reducing compound consumption in long-term studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0134992 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.